molecular formula C10H5BrF3NO B1383024 1-(7-Bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone CAS No. 1820716-54-8

1-(7-Bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone

Cat. No. B1383024
M. Wt: 292.05 g/mol
InChI Key: ULGYKLUHLLIIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-Bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone, also known as BIF, is an organic compound with a wide range of applications in the fields of scientific research and lab experiments. This compound belongs to the class of indole derivatives, which are compounds containing a benzene ring with an additional nitrogen atom at the 3-position. BIF is a very interesting compound due to its unique chemical structure and properties. It has been extensively studied for its synthesis methods, applications in scientific research, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

  • Antimicrobial Agent Synthesis :

    • The compound has been involved in the strategic synthesis of novel difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones, which demonstrated good antimicrobial activities against bacteria and fungi (Chundawat, Kumari, Sharma, & Bhagat, 2016).
  • Crystal Structure and Hydrogen Bonding Studies :

    • The compound and its derivatives have been used to study crystal structures and hydrogen bonding. For instance, 7-acetyl-2-aryl-5-bromo-3-(trifluoroacetyl)indoles were synthesized and their molecular structures characterized using NMR, IR, and mass spectrometric techniques. Structural studies provided insights into hydrogen bonding networks and π-stacking of the indole moiety, contributing to the understanding of molecular interactions in solid states (Mphahlele, 2018).
  • Intermolecular Interaction Analysis :

    • These compounds have been used to analyze intermolecular interactions within crystal structures. The Hirshfeld surface analysis and 2D finger-print draw evaluated atom-to-atom interactions percentages, contributing to the understanding of molecular structures and interactions (Barakat et al., 2017).
  • Electrochemical Applications :

    • In the realm of electrochemistry, (1-bromo-2,2,2-trifluoroethyl)arenes, a category to which our compound of interest belongs, were used in the fixation of carbon dioxide to produce 2-aryl-3,3,3-trifluoropropanoic acids. These reactions have applications in synthesizing non-steroidal anti-inflammatory drugs, indicating the compound's relevance in medicinal chemistry as well (Yamauchi, Hara, & Senboku, 2010).
  • Olefin Polymerization Catalysis :

    • The compound's derivatives have been used to synthesize novel ligands for olefin polymerization catalysis, indicating its utility in material science and industrial chemistry (Lebedev et al., 2009).

properties

IUPAC Name

1-(7-bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-6-3-1-2-5-4-7(15-8(5)6)9(16)10(12,13)14/h1-4,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGYKLUHLLIIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(7-Bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone
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1-(7-Bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone
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1-(7-Bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone
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1-(7-Bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone
Reactant of Route 5
1-(7-Bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone
Reactant of Route 6
1-(7-Bromo-1H-indol-2-yl)-2,2,2-trifluoroethanone

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